Structural Elucidation of 4,7-diazaspiro[2.5]octane-5,8-dione: A Multidimensional Spectroscopic Approach
Structural Elucidation of 4,7-diazaspiro[2.5]octane-5,8-dione: A Multidimensional Spectroscopic Approach
Topic: Structural Elucidation of 4,7-diazaspiro[2.5]octane-5,8-dione Document Type: Technical Whitepaper / Methodological Guide Author Profile: Senior Application Scientist, Structural Chemistry Division
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The compound 4,7-diazaspiro[2.5]octane-5,8-dione represents a privileged scaffold in medicinal chemistry, specifically classified as a spiro-diketopiperazine (spiro-DKP). This structure is the cyclic dipeptide (diketopiperazine) formed from the condensation of 1-aminocyclopropanecarboxylic acid (ACC) and Glycine .
Unlike flexible acyclic peptides, this scaffold exhibits high rigidity due to the spiro-fusion of the cyclopropane ring at the C-3 position of the piperazine-2,5-dione core. This conformational restriction is critical for modulating pharmacokinetic properties, enhancing metabolic stability, and orienting pharmacophores in 3D space for target binding (e.g., MDM2-p53 inhibition, antiviral applications).
This guide provides a definitive, self-validating protocol for the structural elucidation of this molecule, distinguishing it from uncyclized dipeptides and isomeric impurities.
Structural Analysis & Numbering Convention
Before interpreting spectral data, we must establish the IUPAC numbering system used for this specific heterocycle.
-
System: Spiro[2.5]octane (Total 8 skeletal atoms: 3 in small ring, 6 in large ring, sharing 1 spiro-atom).
-
Numbering:
-
Positions 1, 2: Methylene groups of the cyclopropane ring.
-
Position 3: The quaternary spiro-carbon (derived from ACC
-carbon). -
Position 4: Nitrogen (Amide NH).
-
Position 5: Carbonyl (C=O).
-
Position 6: Methylene (derived from Glycine
-carbon). -
Position 7: Nitrogen (Amide NH).
-
Position 8: Carbonyl (C=O).
-
Chemical Formula:
Analytical Strategy: The "Triad of Evidence"
To ensure scientific integrity, we employ a triad of orthogonal analytical techniques. A single method is insufficient for unambiguous assignment.
Phase 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and unsaturation.
-
Method: ESI-TOF (Electrospray Ionization - Time of Flight) in Positive Mode.
-
Expected Result:
-
observed at m/z 141.0664 (Calculated for
). -
Ring Double Bond Equivalent (RDBE): 4 (2 rings + 2 carbonyls).
-
observed at m/z 141.0664 (Calculated for
-
Validation Check: If the mass corresponds to
(MW ~158), the ring has not closed (acyclic dipeptide H-ACC-Gly-OH or H-Gly-ACC-OH). The loss of water (18 Da) is the primary confirmation of cyclization.
Phase 2: Infrared Spectroscopy (FT-IR)
Objective: Verify the diketopiperazine core.
-
Method: ATR-FTIR (Attenuated Total Reflectance).
-
Diagnostic Bands:
-
3200–3300 cm⁻¹: Amide A (NH stretch).
-
1670–1690 cm⁻¹: Amide I (C=O stretch). DKPs typically show a broad or split band here due to cis-amide configuration.
-
Validation Check: Absence of a broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) confirms the absence of unreacted linear dipeptide precursors.
-
Phase 3: Nuclear Magnetic Resonance (NMR)
Objective: Map atom-to-atom connectivity. This is the critical path for structure proof.
Solvent Selection
-
Recommendation: DMSO-
. -
Reasoning: DKPs are notoriously insoluble in non-polar solvents like
due to strong intermolecular hydrogen bonding (forming ribbon-like crystal lattices). DMSO disrupts these bonds, ensuring solubility and sharp peaks.
1H NMR Data (400 MHz, DMSO-
)
| Position | Type | Shift ( | Multiplicity | Integration | Interpretation |
| NH (4, 7) | Amide | 8.0 – 8.5 | Broad Singlet (br s) | 2H | Exchangeable with |
| H-6 | Glycine | 3.7 – 3.9 | Singlet (s) | 2H | Appears as a singlet in achiral environments. If chiral substituents were present elsewhere, this would be an AB quartet. |
| H-1, H-2 | Cyclopropane | 0.9 – 1.3 | Multiplet (m) | 4H | Characteristic high-field shift of cyclopropane. Often appears as two complex multiplets (AA'BB' system) due to magnetic inequivalence relative to the DKP plane. |
13C NMR Data (100 MHz, DMSO-
)
| Position | Type | Shift ( | Interpretation |
| C-5, C-8 | Carbonyl | 168.0, 172.5 | Two distinct carbonyl signals are expected because the molecule is not perfectly symmetric relative to the amide bond types (ACC vs Gly side). |
| C-6 | Glycine | ~45.0 | Typical aliphatic |
| C-3 | Spiro Quaternary | ~35.0 | Critical diagnostic peak. The low intensity (due to long relaxation time) and shift confirm the spiro junction. |
| C-1, C-2 | Cyclopropane | ~15.0 – 18.0 | High-field methylene carbons. |
Advanced Elucidation: 2D NMR Connectivity
To prove the spiro nature (and rule out fused ring isomers), Heteronuclear Multiple Bond Correlation (HMBC) is required.
Key HMBC Correlations
-
Spiro-Center Verification:
-
The cyclopropane protons (H-1/H-2 ) must show a strong
correlation to the quaternary spiro carbon (C-3 ). -
Crucially, H-1/H-2 should show a
correlation to the carbonyl carbon C-8 (or C-5), proving the ring is attached directly to the amide system.
-
-
Ring Closure Verification:
-
The Glycine protons (H-6 ) must correlate to both carbonyls (one via
, one via across the nitrogen), confirming the 6-membered DKP ring is intact.
-
Experimental Protocol: Self-Validating Workflow
The following protocol ensures high data integrity.
Step 1: Sample Preparation[11]
-
Weigh 5–10 mg of the solid 4,7-diazaspiro[2.5]octane-5,8-dione.
-
Dissolve in 0.6 mL DMSO-
(99.9% D). -
Critical: If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Suspended solids cause line broadening.
Step 2: Acquisition Sequence
-
Run 1H NMR (16 scans): Check for purity and solvent residuals.
-
Run 13C {1H} NMR (1024 scans): High scan count is needed to visualize the quaternary spiro carbon (C-3).
-
Run COSY: To confirm the isolated spin systems (Cyclopropane protons couple to each other; Glycine protons couple to nothing but themselves).
-
Run HSQC: To assign protons to their attached carbons.
-
Run HMBC: To link the two spin systems (Cyclopropane and Glycine) via the "silent" carbonyls and quaternary centers.
Step 3: Data Processing
-
Apply an exponential window function (LB = 0.3 Hz) to 1H data to resolve cyclopropane multiplets.
-
Phase correct manually; automatic phasing often fails on the broad amide peaks.
Logic Visualization (DOT Diagram)
The following diagram illustrates the decision tree for confirming the structure, distinguishing it from the acyclic precursor.
Caption: Logical workflow for the structural verification of 4,7-diazaspiro[2.5]octane-5,8-dione, filtering out acyclic precursors.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 172639, 4,7-Diazaspiro[2.5]octane-5,8-dione. Retrieved from [Link]
- Fischer, P. M. (2003). Diketopiperazines in Peptide and Combinatorial Chemistry. Journal of Peptide Science, 9(1), 9–35. (Contextual grounding for DKP stability and NMR properties).
-
Gao, M., et al. (2007).[1] 1-Aminocyclopropanecarboxylic Acid, an Antagonist of N-Methyl-D-Aspartate Receptors.[1][2] Hypertension Research, 30, 249–257.[1] (Source for ACC precursor spectral data).
